Guanylyl-(3'.5')-uridylyl-(3'.5')-guanosine
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Overview
Description
Guanylyl-(3’5’)-uridylyl-(3’5’)-guanosine is a synthetic oligonucleotide composed of guanosine and uridine nucleotides linked by phosphodiester bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine typically involves the stepwise addition of nucleotides to a growing oligonucleotide chain. The process begins with the protection of the hydroxyl groups on the ribose sugars of the nucleotides to prevent unwanted side reactions. The protected nucleotides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleotides. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine involves automated solid-phase synthesis. This method uses a solid support to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes such as ribonucleases.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common under physiological conditions.
Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.
Oxidation and Reduction: Can be induced using chemical oxidants or reductants under controlled conditions.
Substitution: Requires strong nucleophiles and often occurs under basic conditions.
Major Products
Hydrolysis: Produces individual nucleotides or shorter oligonucleotide fragments.
Oxidation and Reduction: Can lead to modified nucleobases with altered chemical properties.
Substitution: Results in the formation of new chemical bonds at the ribose hydroxyl groups.
Scientific Research Applications
Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine has several applications in scientific research:
Biochemistry: Used as a substrate to study the specificity and kinetics of ribonucleases, such as ribonuclease T1.
Molecular Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine involves its interaction with ribonucleases and other RNA-binding proteins. The compound serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and substrate specificities of ribonucleases. The molecular targets include the active sites of ribonucleases, where the compound binds and undergoes cleavage or modification.
Comparison with Similar Compounds
Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine can be compared with other similar oligonucleotides, such as:
Guanylyl-(3’.5’)-cytidylyl-(3’.5’)-guanosine: Similar structure but contains cytidine instead of uridine.
Guanylyl-(3’.5’)-adenylyl-(3’.5’)-guanosine: Contains adenosine instead of uridine.
Uridylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine: Contains two uridine nucleotides instead of one.
The uniqueness of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine lies in its specific sequence and the presence of both guanosine and uridine, which can influence its interactions with enzymes and other biomolecules.
Properties
CAS No. |
5746-20-3 |
---|---|
Molecular Formula |
C29H36N12O20P2 |
Molecular Weight |
934.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O20P2/c30-27-35-20-12(22(48)37-27)32-6-40(20)24-15(45)14(44)9(58-24)4-55-62(51,52)61-19-10(59-25(17(19)47)39-2-1-11(43)34-29(39)50)5-56-63(53,54)60-18-8(3-42)57-26(16(18)46)41-7-33-13-21(41)36-28(31)38-23(13)49/h1-2,6-10,14-19,24-26,42,44-47H,3-5H2,(H,51,52)(H,53,54)(H,34,43,50)(H3,30,35,37,48)(H3,31,36,38,49)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,24-,25-,26-/m1/s1 |
InChI Key |
YYZMZTTVJQYOES-UBUUCGGTSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Origin of Product |
United States |
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